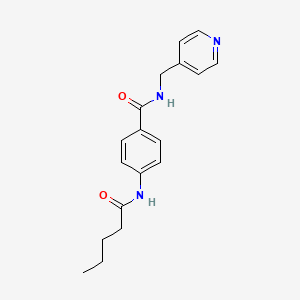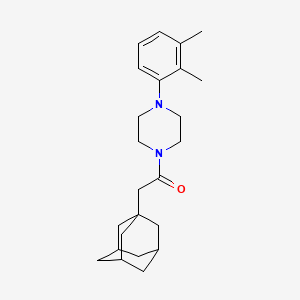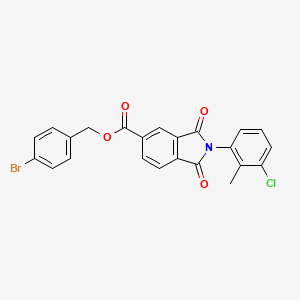
4-(pentanoylamino)-N-(4-pyridinylmethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(pentanoylamino)-N-(4-pyridinylmethyl)benzamide often involves complex reactions that yield isotype-selective small molecule inhibitors with significant biological activity. For instance, the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, demonstrate the intricacies involved in producing these molecules. Such processes usually aim at blocking cancer cell proliferation and inducing apoptosis through specific inhibitory actions on histone deacetylases (HDACs) (Zhou et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including those similar to 4-(pentanoylamino)-N-(4-pyridinylmethyl)benzamide, reveals detailed information about their crystalline forms and interactions. For example, studies on the crystal structures of various benzamide derivatives showcase the hydrogen-bonded dimers facilitated by N–H···O interactions, which play a crucial role in the molecular assembly and properties of these compounds (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of 4-(pentanoylamino)-N-(4-pyridinylmethyl)benzamide derivatives are complex and varied. Research into similar compounds has shown a wide range of reactions, such as the photochemical reactions leading to specific products, which highlight the reactivity and potential applications of these molecules (Tokumitsu & Hayashi, 1980).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and glass-transition temperatures of related polyamides containing benzamide groups, indicate the material's suitability for various applications. These polymers demonstrate excellent solubility in common solvents and high thermal stability, making them of interest for scientific and industrial use (Mallakpour & Rafiee, 2009).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and interaction with other compounds, are crucial for understanding their potential uses. Studies on the nucleophilic catalysis by pyridines offer insights into the mechanisms that could be involved in reactions of compounds like 4-(pentanoylamino)-N-(4-pyridinylmethyl)benzamide, highlighting the importance of the structural configuration for their catalytic activity (Spivey & Arseniyadis, 2004).
Propriétés
IUPAC Name |
4-(pentanoylamino)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-4-17(22)21-16-7-5-15(6-8-16)18(23)20-13-14-9-11-19-12-10-14/h5-12H,2-4,13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTTYOATQNVJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentanoylamino)-N-(pyridin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538405.png)
![3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4538410.png)
![6-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4538411.png)


![2,2,3,3,4,4,4-heptafluoro-N-(3-{N-[(1-methyl-1H-indol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)butanamide](/img/structure/B4538432.png)


![3-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4538451.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4538465.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4538473.png)
![4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4538479.png)